Junipediol B 8-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

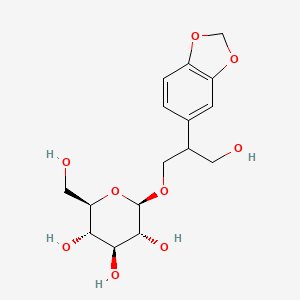

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[2-(1,3-benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c17-4-9(8-1-2-10-11(3-8)24-7-23-10)6-22-16-15(21)14(20)13(19)12(5-18)25-16/h1-3,9,12-21H,4-7H2/t9?,12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZGDKAOATWZIG-YLHHEPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Junipediol B 8-O-glucoside: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Junipediol B 8-O-glucoside, a phenylpropanoid glycoside. The information presented is curated for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Chemical Structure and Identification

This compound is a naturally occurring compound first isolated from the aerial parts of Juniperus phœnicea. Its chemical structure has been elucidated as 1-β-D-glucosyloxy-2-(3,4-methylenedioxyphenyl)-propane-1,3-diol. The core of the molecule is Junipediol B, a phenylpropanoid characterized by a 2-(1,3-benzodioxol-5-yl)propane-1,3-diol framework. A β-D-glucopyranosyl moiety is attached via an O-glycosidic bond at the C-8 position of the propanediol (B1597323) chain.

The structural elucidation was primarily achieved through a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR[1].

Molecular Formula: C₁₆H₂₂O₉ Molecular Weight: 358.34 g/mol CAS Number: 188894-19-1

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound was established through detailed analysis of its NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2' | 6.80 | d | 1.5 |

| 5' | 6.75 | d | 8.0 |

| 6' | 6.68 | dd | 8.0, 1.5 |

| 7 | 2.95 | m | |

| 8 | 3.95 | dd | 10.0, 4.0 |

| 8' | 3.65 | dd | 10.0, 7.0 |

| 9 | 3.70 | m | |

| OCH₂O | 5.92 | s | |

| 1'' | 4.30 | d | 7.5 |

| 2''-6'' | 3.20-3.80 | m |

Note: The assignments are based on the structural elucidation work by Comte et al. (1997). The numbering of the Junipediol B core and the glucoside moiety follows standard chemical nomenclature.

Table 2: ¹³C NMR Spectroscopic Data

| Atom No. | Chemical Shift (δ) ppm |

| 1' | 132.5 |

| 2' | 108.0 |

| 3' | 147.5 |

| 4' | 146.2 |

| 5' | 109.5 |

| 6' | 121.8 |

| 7 | 48.5 |

| 8 | 72.5 |

| 9 | 63.0 |

| OCH₂O | 101.0 |

| 1'' | 103.5 |

| 2'' | 74.0 |

| 3'' | 76.8 |

| 4'' | 70.5 |

| 5'' | 77.0 |

| 6'' | 61.5 |

Note: The chemical shifts provide a carbon fingerprint of the molecule, confirming the connectivity of the atoms.

Experimental Protocols

The isolation and structural characterization of this compound involved a multi-step process as outlined in the original research.

Isolation of this compound

The following diagram illustrates the general workflow for the isolation of the compound from its natural source.

The aerial parts of Juniperus phœnicea were subjected to extraction with acetone and methanol to yield a crude extract[1]. This extract then underwent a series of chromatographic separation techniques to isolate the pure compound[1].

Structural Elucidation Methodology

The determination of the chemical structure of the isolated compound followed a logical progression of analytical techniques.

UV Spectroscopy: This technique was employed to identify the presence of a phenylpropanoid chromophore in the molecule[1].

Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular weight and deduce the molecular formula of the compound[1].

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were critical in establishing the connectivity of all atoms within the molecule, including the position of the glucoside linkage and the stereochemistry of the glycosidic bond[1].

This comprehensive approach, integrating various spectroscopic methods, allowed for the unambiguous assignment of the structure of this compound.

References

An In-depth Technical Guide to the Natural Sources of Junipediol B 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Junipediol B 8-O-glucoside

The principal natural source of this compound identified in scientific literature is the plant species Juniperus phoenicea, commonly known as the Phoenicean juniper. This evergreen shrub is native to the Mediterranean region. The compound has been isolated from the aerial parts of this plant.

While this compound has been specifically identified in Juniperus phoenicea, other species within the Juniperus genus are known to produce a variety of phenylpropanoids and glycosides. Therefore, it is plausible that related species may also serve as potential, yet currently undocumented, sources of this compound.

Quantitative Data

Specific quantitative data for the yield of this compound from Juniperus phoenicea is not available in the reviewed literature. However, to provide a relevant context for researchers, the following tables summarize the yields of total extracts and the quantities of other major phenolic compounds that have been quantified in the aerial parts of Juniperus phoenicea.

Table 1: Total Extract Yields from Juniperus phoenicea Leaves

| Extraction Solvent | Yield (% w/w) | Reference |

| Methanol (B129727) | 22.83 | [1] |

| Ethanol | - | - |

| Ethyl Acetate (B1210297) | - | - |

| Water | - | - |

Note: Data for ethanol, ethyl acetate, and water extracts were not explicitly provided in the reviewed sources.

Table 2: Quantitative Analysis of Phenolic Compounds in Juniperus phoenicea Methanolic Leaf Extract

| Compound Class | Content (mg/g of extract) | Method | Reference |

| Total Phenols | 103.6 | Folin-Ciocalteu | [1] |

| Total Flavonoids | 101.1 (as Rutin Equivalents) | - | [1] |

| Total Flavonols | 30.7 (as Rutin Equivalents) | - | [1] |

Table 3: Quantification of Specific Phenolic Compounds in Juniperus phoenicea Ethyl Acetate Extract by HPLC

| Compound | Presence/Absence | Reference |

| Gallic acid | Identified | [2][3] |

| Rutin | Identified | [2][3] |

| Apigenin-7-O-glucoside | Identified | [2][3] |

| Cinnamic acid | Identified | [2][3] |

| Quercetin | Identified | [2][3] |

Note: Specific concentrations for these compounds were not provided in the abstracts.

Experimental Protocols: Extraction and Isolation of Phenylpropanoid Glycosides

The following is a representative, multi-step protocol for the extraction and isolation of phenylpropanoid glycosides from plant material, based on general methodologies described in the literature. This protocol can be adapted for the isolation of this compound from the aerial parts of Juniperus phoenicea.

3.1. Plant Material Preparation

-

Collection: Collect the aerial parts (leaves and stems) of Juniperus phoenicea.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

3.2. Extraction

-

Solvent Maceration:

-

Suspend the powdered plant material in a suitable solvent (e.g., methanol or an acetone-water mixture) at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Macerate the mixture at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

-

Solvent Evaporation:

-

Combine the filtrates from all extractions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

-

3.3. Fractionation

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately. Phenylpropanoid glycosides are typically expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

-

Fraction Concentration:

-

Evaporate the solvent from each fraction using a rotary evaporator to yield dried fractions.

-

3.4. Chromatographic Purification

-

Column Chromatography:

-

Subject the ethyl acetate or n-butanol fraction to column chromatography on a silica (B1680970) gel or Sephadex LH-20 column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., chloroform or ethyl acetate) and gradually increasing the polarity with a polar solvent (e.g., methanol).

-

Collect the eluate in fractions.

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC, using a suitable solvent system.

-

Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pool the fractions that show similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions containing the compound of interest using preparative HPLC with a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile (B52724) and water.

-

Collect the peak corresponding to this compound.

-

3.5. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the chemical structure.

-

Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima.

Visualization of Biosynthetic and Experimental Pathways

4.1. General Phenylpropanoid Biosynthetic Pathway

The biosynthesis of this compound originates from the phenylpropanoid pathway, which starts with the amino acid phenylalanine. The following diagram illustrates the general pathway leading to the formation of various phenylpropanoid precursors.

Caption: General Phenylpropanoid Biosynthetic Pathway.

4.2. Experimental Workflow for Isolation

The following diagram outlines the general workflow for the extraction and isolation of this compound from Juniperus phoenicea.

Caption: Experimental Workflow for Isolation.

Conclusion

Juniperus phoenicea stands as the primary documented natural source of this compound. While the precise yield of this compound from its natural matrix remains to be quantified, this guide provides a framework for its isolation and purification. The detailed experimental protocol and the biosynthetic pathway diagram offer valuable resources for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related phenylpropanoid glycosides. Further quantitative studies on the phytochemical composition of Juniperus phoenicea are warranted to fully assess its potential as a sustainable source of this compound.

References

A Putative Biosynthesis Pathway of Junipediol B 8-O-glucoside in Juniperus: A Technical Whitepaper for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Juniperus, a member of the Cupressaceae family, is a rich source of bioactive secondary metabolites, including a diverse array of diterpenoids.[1][2][3] Among these is Junipediol B 8-O-glucoside, a glycosylated diterpene identified in Juniperus phoenicea.[4] While the complete biosynthetic pathway of this specific compound has not been fully elucidated, this document synthesizes current knowledge on diterpenoid and glycoside biosynthesis to propose a putative pathway. This whitepaper provides a technical guide outlining the likely enzymatic steps, key intermediate structures, and the classes of enzymes involved. Furthermore, it details generalized experimental protocols that researchers can employ to investigate and validate this proposed pathway, aiming to facilitate future research and drug discovery efforts centered on Juniperus-derived natural products.

Introduction to Diterpenoids in Juniperus

The Juniperus genus is renowned for its complex phytochemical profile, which includes terpenes, lignans, and flavonoids.[1][5] Diterpenoids, a class of C20 terpenes, are particularly significant due to their structural diversity and wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2] These compounds are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The structural variety of diterpenoids in Juniperus, such as those with labdane, pimarane, and abietane (B96969) skeletons, points to a sophisticated enzymatic machinery involving diterpene synthases (diTPSs) for cyclization and cytochrome P450 monooxygenases (CYPs) for subsequent oxidative functionalization.[1][6][7][8] The final decoration of these scaffolds, for instance by glycosylation, is typically carried out by UDP-glycosyltransferases (UGTs), which enhances their solubility and stability.[9][10]

Proposed Biosynthesis Pathway of this compound

Based on established principles of terpenoid biosynthesis, we propose a multi-step enzymatic pathway for the formation of this compound in Juniperus. This pathway begins with the central precursor GGPP and involves cyclization, a series of hydroxylation events, and a final glucosylation step.

Step 1: Formation of the Diterpene Backbone

The biosynthesis initiates with the cyclization of the linear precursor, Geranylgeranyl Pyrophosphate (GGPP), catalyzed by a diterpene synthase (diTPS). For labdane-type diterpenoids like Junipediol B, this is likely a class II diTPS that protonates the terminal double bond of GGPP to initiate a cascade of cyclizations, forming a bicyclic labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate. A subsequent class I diTPS may then facilitate further rearrangements and final cyclization to produce the core skeleton.

Step 2: Hydroxylation by Cytochrome P450 Monooxygenases (CYPs)

Following the formation of the diterpene hydrocarbon skeleton, a series of stereo- and regio-specific hydroxylation reactions are required to produce Junipediol B. These oxidative modifications are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-thiolate proteins.[11][12] For Junipediol B, this would involve hydroxylation at positions C-8 and C-18. The order of these hydroxylation events can vary.

Step 3: Glucosylation by UDP-Glycosyltransferase (UGT)

The final step in the proposed pathway is the attachment of a glucose moiety to the hydroxyl group at the C-8 position of Junipediol B. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).[9] UGTs utilize an activated sugar donor, typically UDP-glucose, to transfer the glycosyl group to the acceptor molecule (the aglycone), forming the final product, this compound.[13][14] This glycosylation step is crucial for increasing the compound's water solubility and modulating its biological activity.

Visualizing the Proposed Pathway

The following diagrams illustrate the putative biosynthetic pathway and a general workflow for its elucidation.

Caption: Proposed biosynthetic pathway for this compound from GGPP.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Transcriptome Analysis and Candidate Gene Identification

Objective: To identify candidate diTPS, CYP, and UGT genes from Juniperus tissues actively producing the target compound.

Protocol:

-

Tissue Collection: Harvest young needles, bark, and roots from a Juniperus species known to produce this compound. Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Annotate assembled transcripts using databases like NCBI non-redundant (nr), Swiss-Prot, and Gene Ontology (GO).

-

Identify transcripts encoding putative diTPSs, CYPs, and UGTs based on conserved domains and homology to known enzymes.

-

Analyze differential gene expression to find candidate genes that are highly expressed in tissues where the compound is abundant.

-

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the candidate enzymes by expressing them in a heterologous host and testing their activity with putative substrates.

Protocol for a Candidate CYP:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene from cDNA and clone it into an expression vector suitable for yeast (Saccharomyces cerevisiae) or E. coli.

-

Heterologous Expression: Transform the expression construct into the host organism. For CYPs, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Microsome Isolation: Grow the recombinant yeast or bacteria and induce protein expression. Harvest the cells, lyse them, and isolate the microsomal fraction containing the membrane-bound CYP and CPR enzymes via ultracentrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., potassium phosphate), NADPH as a cofactor, and the putative substrate (e.g., the labdane-type diterpene scaffold).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare them with authentic standards of the expected hydroxylated intermediates.

Protocol for a Candidate UGT:

-

Gene Cloning and Expression: Clone the candidate UGT into an E. coli expression vector (e.g., pET series) and express the recombinant protein, often as a His-tagged fusion for purification.

-

Protein Purification: Lyse the E. coli cells and purify the soluble UGT protein using immobilized metal affinity chromatography (IMAC).

-

Enzyme Assay:

-

Set up a reaction containing the purified UGT, a buffer, the acceptor substrate (Junipediol B), and the sugar donor (UDP-glucose).

-

Incubate and then quench the reaction.

-

-

Product Analysis: Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) or LC-MS.

Workflow for Pathway Validation

Caption: A generalized experimental workflow for elucidating the biosynthetic pathway.

Quantitative Data Summary

As the specific pathway for this compound is not yet fully characterized, quantitative data such as enzyme kinetics and metabolite concentrations are not available in the literature. The tables below are provided as templates for researchers to populate as they generate data through the experimental protocols outlined above.

Table 1: Putative Enzyme Candidates from Juniperus Transcriptome

| Gene ID | Putative Annotation | Homology (Top Hit) | Expression Level (TPM) |

|---|---|---|---|

| JUN_GENE_001 | Diterpene synthase | Pinus taeda levopimaradiene (B1200008) synthase | 150.5 |

| JUN_GENE_002 | Cytochrome P450 (CYP720) | Picea sitchensis CYP720B4 | 210.2 |

| JUN_GENE_003 | UDP-Glycosyltransferase | Ginkgo biloba UGT71A | 180.7 |

| ... | ... | ... | ... |

Table 2: Kinetic Parameters of Characterized Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) |

|---|---|---|---|---|

| JcCYP_X | Labdane-scaffold | Data to be determined | Data to be determined | Data to be determined |

| JcUGT_Y | Junipediol B | Data to be determined | Data to be determined | Data to be determined |

| JcUGT_Y | UDP-glucose | Data to be determined | Data to be determined | Data to be determined |

Conclusion and Future Outlook

This whitepaper presents a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound in Juniperus. While the precise enzymes remain to be discovered, the proposed framework of diTPS-mediated cyclization, CYP-dependent hydroxylation, and UGT-catalyzed glycosylation provides a clear roadmap for future research. The experimental protocols detailed herein offer a systematic approach to identify the relevant genes and validate their functions. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for metabolic engineering and synthetic biology approaches to produce this and other valuable diterpenoids for pharmaceutical applications.

References

- 1. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Current Status of the Pharmaceutical Potential of Juniperus L. Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. researchgate.net [researchgate.net]

- 5. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 11. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Junipediol B 8-O-glucoside CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B 8-O-glucoside is a phenylpropanoid glycoside, a class of natural products recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and generalized experimental protocols for its study. While specific research on this compound is limited, this guide extrapolates from data on related phenylpropanoids and compounds isolated from the Juniperus genus to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound has been identified and characterized in scientific literature, with its core physicochemical properties summarized below.

| Property | Value | Source |

| CAS Number | 188894-19-1 | [1] |

| Molecular Formula | C₁₆H₂₂O₉ | |

| Molecular Weight | 358.34 g/mol | |

| Appearance | White powder or oil | [2][3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [1][2] |

| Purity | Typically ≥98% (Commercially available) | [2][3] |

Isolation and Characterization

This compound has been isolated from the aerial parts of Juniperus phoenicea.[1] The structural elucidation of this natural product was accomplished using a combination of spectroscopic methods, including UV, mass spectrometry, and both 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Generalized Experimental Protocol for Isolation and Purification

-

Extraction : The dried and powdered aerial parts of the plant material are typically extracted with a polar solvent such as methanol or a methanol/water mixture.[4] This process may be enhanced by techniques like sonication or Soxhlet extraction to improve efficiency.

-

Fractionation : The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Separation : The enriched fractions are further purified using a combination of chromatographic techniques. This often involves:

-

Column Chromatography : Initial separation on a silica (B1680970) gel or Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification using a reversed-phase (e.g., C18) column with a gradient elution system, often a mixture of water (with a small percentage of acid like formic acid) and methanol or acetonitrile.

-

-

Structure Elucidation : The purified compound's structure is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

NMR Spectroscopy (1D and 2D) : To establish the carbon-hydrogen framework and the connectivity of the atoms, including the position of the glycosidic linkage.

-

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, based on its chemical class (phenylpropanoid glycoside) and its natural source (Juniperus species), several potential activities can be inferred. Compounds from Juniperus are known to possess antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Phenylpropanoids are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Potential Signaling Pathway: Nrf2/HO-1 Pathway

A common mechanism by which polyphenolic compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds like some phenylpropanoids can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and the subsequent production of antioxidant enzymes.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Many natural products, including those from Juniperus species, have demonstrated anti-inflammatory effects.

Potential Signaling Pathway: NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2. It is plausible that this compound, like other polyphenols, could inhibit this pathway, thereby reducing inflammation.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

In-depth Biological Screening : A comprehensive evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities using established in vitro and in vivo models.

-

Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling : Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its viability as a drug candidate.

Conclusion

This compound is a structurally characterized natural product with significant, yet largely uninvestigated, therapeutic potential. This guide provides a foundational understanding of its properties and a framework for future research. Further investigation into its biological activities and mechanisms of action is warranted to unlock its potential for the development of novel therapeutics.

References

- 1. This compound | CAS:188894-19-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. chemfaces.com [chemfaces.com]

- 3. This compound manufacturer, CasNo.188894-19-1 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 4. Junipediol A 8-glucoside|CAS 188894-18-0|RUO [benchchem.com]

Junipediol B 8-O-glucoside: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Junipediol B 8-O-glucoside is a naturally occurring phenylpropanoid glucoside isolated from Juniperus phoenicea. While direct and extensive experimental data on its biological activity remains limited, its chemical structure and origin suggest potential therapeutic applications. This technical guide synthesizes the available information on this compound, and by examining the bioactivities of its source genus, Juniperus, and related chemical classes, it infers potential pharmacological effects and mechanisms of action. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Natural products continue to be a significant source of novel therapeutic agents. This compound is a phenylpropanoid that has been isolated from the aerial parts of Juniperus phoenicea.[1] As a glucoside, it is a derivative of Junipediol B, where a glucose molecule is attached via an O-glycosidic bond. This glycosylation can significantly impact the compound's solubility, stability, and bioavailability. While research specifically focused on this compound is sparse, the well-documented pharmacological activities of compounds from Juniperus species and other structurally related glucosides provide a strong basis for predicting its biological potential.

One supplier of the compound suggests its mode of action involves antioxidant activity through scavenging free radicals, with potential applications in neuroprotection, cardiovascular health, and anti-inflammatory effects. However, a thorough review of peer-reviewed literature is necessary to substantiate these claims and to guide future research.

Chemical Properties

| Property | Value | Source |

| CAS Number | 188894-19-1 | [2] |

| Molecular Formula | C16H22O9 | |

| Molecular Weight | 358.34 g/mol | |

| Class | Phenylpropanoid Glucoside | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, Pyridine | [1][2] |

| Physical Description | Oil | [2] |

| Source | Juniperus phoenicea (aerial parts) | [1] |

Inferred Biological Activities and Supporting Evidence

Due to the limited direct evidence for the biological activity of this compound, this section will explore the known activities of compounds from its source, the Juniperus genus, and the broader class of diterpenoid glycosides to infer its potential therapeutic effects.

Insights from Juniperus Species

The genus Juniperus is a rich source of bioactive compounds, including flavonoids, terpenoids, and phenolic compounds.[3] Extracts from various Juniperus species have demonstrated a wide range of pharmacological activities.

-

Antioxidant Activity : Many compounds isolated from juniper berries, such as flavonoids (quercetin, kaempferol) and terpenoids (α-pinene, limonene), exhibit potent antioxidant activity by neutralizing free radicals and reactive oxygen species (ROS).[3] This is consistent with the suggested antioxidant properties of this compound.

-

Anti-inflammatory Effects : Bioactive compounds in Juniperus species have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3]

-

Antimicrobial and Antifungal Activity : Essential oils and extracts from Juniperus have been reported to be effective against a wide array of microorganisms.[4][5]

-

Antibacterial Activity against Plant Pathogens : Compounds such as epicatechin, podocarpusflavone A, and juniperolide from Juniperus procera have shown activity against common bean bacterial pathogens.[6]

Insights from Diterpenes and their Glycosides

Junipediol B is a diterpenoid. Diterpenes and their glycosides are a class of natural products known for their diverse and potent biological activities.

-

Anti-inflammatory and Immunomodulatory Effects : Many diterpenoids exhibit significant anti-inflammatory properties.[7][8] For instance, andrographolide (B1667393) and triptolide (B1683669) are well-studied diterpenes with potent anti-inflammatory and immunomodulatory effects relevant to conditions like rheumatoid arthritis.[7]

-

Cardiovascular Effects : Several diterpenes have shown pronounced effects on the cardiovascular system, including vasorelaxant properties and the ability to decrease mean arterial blood pressure, often by blocking calcium channels.[9]

-

Anticancer Activity : Some diterpenoids have demonstrated cytotoxic effects against various cancer cell lines.[10]

Putative Mechanisms of Action and Signaling Pathways

Based on the inferred biological activities, we can hypothesize potential signaling pathways that this compound might modulate.

Antioxidant and Anti-inflammatory Pathways

A likely mechanism of action for this compound is the modulation of cellular redox balance and inflammatory signaling. This could involve direct scavenging of ROS and/or modulation of key inflammatory pathways such as NF-κB and MAPK.

Caption: Hypothetical signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

Proposed Experimental Protocols

To validate the inferred biological activities of this compound, a systematic experimental approach is required. The following outlines key experimental methodologies.

General Experimental Workflow

The investigation of a novel natural product like this compound would typically follow a phased approach from in vitro screening to in vivo validation.

Caption: A generalized experimental workflow for the characterization of the biological activity of this compound.

Detailed Methodologies

5.2.1. In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Preparation of Reagents : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid is used as a positive control.

-

Assay Procedure : In a 96-well plate, add 100 µL of various concentrations of the sample or control to 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

5.2.2. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment : Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation : Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide Measurement : Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Data Analysis : Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage of nitric oxide inhibition relative to the LPS-only treated cells.

Future Directions and Conclusion

The preliminary information on this compound, supported by the known bioactivities of its source genus and related chemical classes, suggests that it is a promising candidate for further pharmacological investigation. Future research should focus on:

-

Comprehensive in vitro screening to confirm its antioxidant, anti-inflammatory, and potentially anticancer activities.

-

Elucidation of its precise mechanisms of action through molecular studies, including analysis of its effects on key signaling pathways.

-

In vivo studies using relevant animal models to evaluate its efficacy and safety profile.

References

- 1. This compound | CAS:188894-19-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. chemfaces.com [chemfaces.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. mdpi.com [mdpi.com]

- 5. iscientific.org [iscientific.org]

- 6. academicjournals.org [academicjournals.org]

- 7. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diterpenes: a therapeutic promise for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Antioxidant Mechanism of Junipediol B 8-O-glucoside: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a technical guide on the antioxidant mechanisms of Junipediol B 8-O-glucoside. It aims to consolidate the available scientific data to elucidate its potential as an antioxidant agent. The guide will cover its free-radical scavenging capabilities, its influence on cellular antioxidant pathways, and detailed experimental protocols for evaluating its efficacy. This information is intended to support further research and development in the field of natural antioxidant compounds.

1. Introduction

This compound is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant properties.[1][2] The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals, and their capacity to chelate metal ions, which can catalyze oxidative reactions.[1] The structural features of flavonoids, such as the number and position of hydroxyl groups, play a crucial role in their antioxidant potential.[1][2] This guide focuses specifically on the available data regarding the antioxidant mechanism of this compound.

2. In Vitro Antioxidant Activity

Currently, specific quantitative data on the in vitro antioxidant activity of this compound is not available in the public domain. However, based on the general characteristics of flavonoids, it is hypothesized that this compound exhibits antioxidant effects through various mechanisms that can be quantified using standard assays.

To provide a framework for future research, the following table outlines common in vitro antioxidant assays and the typical data they generate.

| Assay | Principle | Typical Data Output | Reference Standard |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[3] | IC50 (µg/mL or µM) | Ascorbic Acid, Trolox |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.[3] The reduction of the blue-green ABTS•+ is measured spectrophotometrically. | IC50 (µg/mL or µM), TEAC (Trolox Equivalent Antioxidant Capacity) | Trolox, Ascorbic Acid |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[4][5] The formation of a colored ferrous-tripyridyltriazine complex is measured. | FRAP value (mM Fe²⁺ equivalents/g) | Ferrous Sulfate (B86663), Trolox |

| Hydroxyl Radical (•OH) Scavenging Assay | Determines the ability of a compound to scavenge highly reactive hydroxyl radicals, often generated by the Fenton reaction.[6] | IC50 (µg/mL or µM) | Mannitol, Gallic Acid |

| Superoxide (B77818) Anion (O₂⁻•) Scavenging Assay | Measures the scavenging activity of an antioxidant against superoxide radicals, which can be generated enzymatically (e.g., xanthine/xanthine oxidase system) or non-enzymatically (e.g., PMS/NADH system).[7] | IC50 (µg/mL or µM) | Quercetin, Gallic Acid |

| Metal Chelating Assay | Evaluates the ability of a compound to chelate transition metal ions, such as Fe²⁺, which can catalyze the formation of reactive oxygen species.[6] The disruption of the ferrozine-Fe²⁺ complex formation is measured. | IC50 (µg/mL or µM) | EDTA |

3. Potential Cellular Antioxidant Mechanisms

While direct evidence for the cellular antioxidant mechanisms of this compound is pending, flavonoids are known to exert their effects through various signaling pathways. It is plausible that this compound may influence these pathways to enhance the cellular antioxidant defense system.

One of the key pathways is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[8] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[8]

Caption: The Keap1-Nrf2-ARE signaling pathway.

Furthermore, flavonoids can modulate the activity of pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[9] By inhibiting NF-κB activation, flavonoids can suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6, which are also linked to oxidative stress.[8][9]

Caption: The NF-κB signaling pathway and potential inhibition.

4. Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of antioxidant activity. The following sections provide standardized methodologies for key in vitro assays.

4.1. DPPH Radical Scavenging Assay

This protocol is adapted from established methods.[3]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Caption: Experimental workflow for the DPPH assay.

4.2. ABTS Radical Scavenging Assay

This protocol is based on commonly used procedures.[3][10]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox) in ethanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value or TEAC can be determined from the dose-response curve.

-

4.3. FRAP Assay

The following protocol is a standard method for determining ferric reducing power.[4][5]

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of this compound and a ferrous sulfate standard solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each sample concentration.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the ferrous sulfate solutions.

-

The FRAP value of the sample is expressed as mM Fe²⁺ equivalents per gram of sample, calculated from the standard curve.

-

While the chemical structure of this compound suggests potential antioxidant activity characteristic of flavonoids, there is a clear need for empirical studies to confirm and quantify these properties. Future research should focus on performing the in vitro assays detailed in this guide to establish a quantitative antioxidant profile for this compound. Furthermore, cell-based assays are crucial to elucidate its effects on cellular signaling pathways such as the Keap1-Nrf2-ARE and NF-κB pathways. Such studies will be instrumental in validating the therapeutic potential of this compound as a natural antioxidant for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experiments of Antioxidant Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Frontiers | The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Lack of Specific Research on Neuroprotective Effects of Junipediol B 8-O-glucoside

A comprehensive review of publicly available scientific literature reveals no specific studies investigating the potential neuroprotective effects of Junipediol B 8-O-glucoside. Similarly, research on the aglycone form, Junipediol B, in the context of neuroprotection is not available.

While direct evidence for this specific compound is absent, the broader genus from which it is presumably derived, Juniperus, has been the subject of research regarding its potential therapeutic properties, including neuroprotection. Various species of Juniperus have been found to contain a diverse array of phytochemicals, such as phenolic compounds, flavonoids, and terpenoids, which have demonstrated neuroprotective activities in several experimental models.[1][2][3]

This technical guide will, therefore, provide an overview of the known neuroprotective potential of extracts from the Juniperus genus as a whole, offering a scientifically grounded, albeit indirect, perspective that may inform future research into specific compounds like this compound.

General Neuroprotective Activities of Juniperus Species

Extracts from various Juniperus species, including Juniperus communis, Juniperus phoenicea, and Juniperus oxycedrus, have shown promise in preclinical studies for their ability to counteract neurodegenerative processes.[1][4][2] The primary mechanisms underlying these effects are believed to be their antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Antioxidant and Anti-inflammatory Properties

Phenolic-enriched fractions from several Juniperus species have demonstrated significant intracellular radical scavenging properties in neuronal cells subjected to oxidative injury.[1] Oxidative stress is a key pathological factor in many neurodegenerative diseases, and the ability of these extracts to mitigate it is a crucial aspect of their neuroprotective potential. The antioxidant activity is largely attributed to the presence of polyphenolic compounds, such as flavonoids, which can neutralize harmful free radicals.[5][2]

Furthermore, compounds found in Juniperus species have been shown to possess anti-inflammatory effects, which are critical in neuroprotection as neuroinflammation is a common feature of neurodegenerative disorders.[4][3]

Acetylcholinesterase Inhibition

Certain extracts from Juniperus species have exhibited acetylcholinesterase (AChE) inhibitory activity.[1][4] AChE is an enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

Hypothetical Neuroprotective Signaling Pathway

While no specific signaling pathways have been elucidated for this compound, a general pathway often implicated in the neuroprotective effects of flavonoids and phenolic compounds found in Juniperus species involves the modulation of cellular stress and inflammatory responses. A plausible hypothetical pathway is depicted below.

Caption: Hypothetical neuroprotective signaling pathway for a compound from Juniperus.

Future Directions

The general neuroprotective properties observed in extracts from the Juniperus genus warrant further investigation into their individual chemical constituents. Future research should focus on isolating specific compounds, such as this compound, and evaluating their neuroprotective potential in well-defined in vitro and in vivo models of neurodegenerative diseases. Such studies would be essential to elucidate their precise mechanisms of action, establish dose-response relationships, and determine their therapeutic potential. Until such research is conducted, any claims regarding the neuroprotective effects of this compound remain speculative.

References

- 1. The neuroprotective potential of phenolic-enriched fractions from four Juniperus species found in Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of Juniperus communis L as a nutraceutical in human and veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iscientific.org [iscientific.org]

Unveiling the Cardiovascular Potential of Junipediol B 8-O-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential cardiovascular applications of Junipediol B 8-O-glucoside. While direct experimental evidence on the cardiovascular effects of this specific compound is currently limited, this document synthesizes available information on related compounds and extracts from the Juniperus genus to provide a foundational framework for future research.

Introduction: The Promise of Juniperus Compounds in Cardiovascular Health

The genus Juniperus has a rich history in traditional medicine for treating various ailments, including hypertension.[1][2][3] Scientific investigations into crude extracts of species such as Juniperus excelsa have substantiated these claims, revealing significant blood pressure-lowering, vasodilatory, and cardio-modulatory effects.[1][2][3] These extracts are a complex mixture of bioactive molecules, including flavonoids, saponins, sterols, and terpenes, which are known to possess cardiovascular benefits.[1][2][4]

This compound, a phenylpropanoid derivative isolated from Juniperus phoenicea, is a promising candidate for cardiovascular research.[5] Although specific studies on its cardiovascular activity are yet to be published, its nature as a glycoside and its origin from a genus with known cardiovascular effects suggest it may hold therapeutic potential. This guide will explore the hypothetical mechanisms of action and provide a roadmap for investigating the cardiovascular properties of this compound.

Quantitative Data on Related Juniperus Extracts

To provide a quantitative basis for the potential effects of this compound, the following table summarizes the documented cardiovascular effects of a crude extract from Juniperus excelsa. It is crucial to note that these data pertain to a complex extract and not the isolated compound. Therefore, these values should be considered as a preliminary reference for designing future experiments.

| Parameter | Organism/Model | Treatment | Dosage | Observed Effect | Reference |

| Mean Arterial Pressure | Anesthetized Rats | Juniperus excelsa Crude Extract (Je.Cr) | 10-300 mg/kg | Dose-dependent decrease in blood pressure | [1][3] |

| Vascular Contraction | Isolated Rabbit Aorta | Juniperus excelsa Crude Extract (Je.Cr) | 0.01-5.0 mg/mL | Inhibition of high K+ (80 mM)- and phenylephrine (B352888) (1 µM)-induced contractions | [1][3] |

| Vasodilation | Endothelium-intact Rat Aortic Preparations | Juniperus excelsa Crude Extract (Je.Cr) | Not specified | Nω-nitro-l-arginine methyl ester hydrochloride-sensitive vasodilation | [1][3] |

| Cardiac Activity | Guinea Pig Atria | Juniperus excelsa Crude Extract (Je.Cr) | Not specified | Initial mild stimulation followed by inhibition | [1][3] |

| Electrocardiogram (ECG) | Anesthetized Rats | Juniperus excelsa Crude Extract (Je.Cr) | Not specified | Prolonged R-R interval | [1][3] |

Postulated Mechanism of Action of this compound

Based on the known mechanisms of Juniperus extracts and the antioxidant properties attributed to this compound, a multi-target mechanism of action for its potential cardiovascular effects can be hypothesized. This proposed pathway involves modulation of vascular smooth muscle cell tone and cardiac function through several key signaling cascades.

Hypothetical Signaling Pathway

The following diagram illustrates the potential signaling pathways through which this compound may exert its cardiovascular effects.

References

- 1. Cardiovascular effects of Juniperus excelsa are mediated through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. This compound | CAS:188894-19-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

Unveiling Junipediol B 8-O-glucoside: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Junipediol B 8-O-glucoside, a phenylpropanoid glucoside first identified from the aerial parts of Juniperus phoenicea. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate a deeper understanding of the processes involved in extracting and characterizing this natural compound.

Discovery and Physicochemical Properties

This compound was first reported in 1997 by Comte et al. in the journal Phytochemistry.[1][2] It was isolated from the acetone (B3395972) and methanolic extracts of the aerial parts of Juniperus phoenicea, a species belonging to the Cupressaceae family.[1][3] The structural elucidation of this novel compound was accomplished through a combination of spectroscopic techniques, primarily Ultraviolet (UV) spectroscopy, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₉ | N/A |

| Molecular Weight | 358.34 g/mol | N/A |

| CAS Number | 188894-19-1 | N/A |

| Appearance | White powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Experimental Protocols for Isolation and Characterization

The isolation of this compound from Juniperus phoenicea involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The characterization relies on modern spectroscopic methods to confirm the structure of the isolated compound.

Plant Material and Extraction

-

Plant Material: The aerial parts of Juniperus phoenicea were used as the source material for the isolation of this compound.

-

Extraction: The dried and powdered plant material was subjected to successive extractions with acetone and methanol (B129727) to obtain the crude extracts containing a mixture of phytochemicals.[1]

Chromatographic Purification

While the seminal paper by Comte et al. does not provide exhaustive step-by-step details of the chromatographic procedure in its abstract, the isolation of phenylpropanoid glycosides from Juniperus species typically involves a combination of the following techniques:

-

Column Chromatography (CC): The crude extract is often first subjected to column chromatography over silica (B1680970) gel or other stationary phases. Elution is performed with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity (e.g., a gradient of hexane, ethyl acetate, and methanol). This initial step helps to separate major classes of compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with the target compound from column chromatography are further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structural Elucidation

The definitive identification of this compound was achieved through the application of several spectroscopic techniques:

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule, which is characteristic of the aromatic ring in the phenylpropanoid structure.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure of the aglycone and the glycosidic bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the complete structural elucidation.

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through the analysis of chemical shifts and coupling constants.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR Techniques (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and the final determination of the molecule's structure, including the position of the glucose moiety.

-

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound as reported in the literature, which is critical for its identification and characterization. The data was recorded in deuterated methanol (CD₃OD).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| Aglycone | ||

| 1 | 132.8 | - |

| 2 | 108.4 | 6.75 (d, J=1.5) |

| 3 | 148.7 | - |

| 4 | 147.1 | - |

| 5 | 108.1 | 6.69 (d, J=8.0) |

| 6 | 121.5 | 6.63 (dd, J=8.0, 1.5) |

| 7 | 54.2 | 2.95 (m) |

| 8 | 72.8 | 3.95 (dd, J=10.5, 4.5) |

| 9 | 65.1 | 3.65 (dd, J=10.5, 7.5) |

| OCH₂O | 101.2 | 5.90 (s) |

| Glucosyl Moiety | ||

| 1' | 104.5 | 4.30 (d, J=7.5) |

| 2' | 75.1 | 3.20 (m) |

| 3' | 77.9 | 3.35 (m) |

| 4' | 71.6 | 3.30 (m) |

| 5' | 78.1 | 3.25 (m) |

| 6' | 62.7 | 3.85 (dd, J=12.0, 2.0), 3.68 (dd, J=12.0, 5.5) |

Note: The specific yields of the isolation process were not detailed in the abstract of the primary publication.

Visualizing the Workflow

To provide a clear and logical representation of the isolation and characterization process, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical flow for the structural characterization of this compound.

Potential Applications and Future Directions

This compound, as a phenylpropanoid, belongs to a class of compounds known for their diverse biological activities. Phenylpropanoids have been investigated for their antioxidant, anti-inflammatory, and other potential therapeutic properties. Further research into the pharmacological profile of this compound could unveil its potential in drug discovery and development. The detailed isolation and characterization protocols provided in this guide serve as a foundational resource for scientists aiming to work with this compound or to discover similar molecules from natural sources.

References

Junipediol B 8-O-glucoside: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol B 8-O-glucoside is a naturally occurring phenylpropanoid glycoside isolated from the aerial parts of plants belonging to the Juniperus genus, notably Juniperus phoenicea.[1] As a member of the phenylpropanoid class of compounds, it is characterized by a C6-C3 carbon skeleton. The addition of a glucose moiety to the Junipediol B aglycone enhances its solubility and potential bioavailability. This technical guide provides a detailed overview of the available scientific data on this compound, focusing on its chemical properties, isolation, structural elucidation, and known biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 188894-19-1 | [1] |

| Molecular Formula | C₁₆H₂₂O₉ | [2][3] |

| Molecular Weight | 358.34 g/mol | |

| Appearance | Oil | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [2] |

| Storage | 2-8 °C, protected from air and light | [2] |

Experimental Protocols

Isolation and Purification of this compound from Juniperus phoenicea

The following protocol is based on the original isolation of this compound from the aerial parts of Juniperus phoenicea.[1]

1. Extraction:

-

Air-dried and powdered aerial parts of Juniperus phoenicea are subjected to successive extractions with solvents of increasing polarity.

-

A preliminary extraction with acetone (B3395972) is performed, followed by extraction with methanol.

2. Chromatographic Separation:

-

The methanolic extract is concentrated under reduced pressure.

-

The resulting residue is subjected to column chromatography on a silica (B1680970) gel column.

-

Elution is carried out with a gradient of chloroform (B151607) and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC).

-

A C18 reversed-phase column is typically employed with a mobile phase consisting of a water and methanol gradient.

-

The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Spectroscopic Data

| Technique | Data |

| UV (λmax) | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

| ¹H-NMR | Consistent with the structure of 1-β-D-glucosyloxy-2-(3,4-methylenedioxyphenyl)-propane-1,3-diol.[1][2] |

| ¹³C-NMR | Data not available in the searched literature. |

Note: While the referenced literature confirms the use of these techniques for structural elucidation, the specific spectral data (peak listings, chemical shifts, and coupling constants) were not available in the public domain at the time of this review.

Biological Activity

While specific quantitative data on the biological activity of pure this compound is limited in the currently available literature, phenylpropanoid glycosides as a class are known to exhibit a range of biological effects.

Antioxidant Activity

Phenylpropanoid glycosides are recognized for their antioxidant properties, primarily attributed to their ability to scavenge free radicals. This activity is a key area of interest for the potential therapeutic applications of compounds like this compound.

Potential Therapeutic Applications

Based on the activities of related phenylpropanoid glycosides, this compound is a candidate for investigation in the following areas:

-

Neuroprotection: The antioxidant properties of phenylpropanoids suggest a potential role in protecting neuronal cells from oxidative stress-induced damage.

-

Cardiovascular Health: Flavonoids and related polyphenolic compounds have been studied for their beneficial effects on the cardiovascular system.

-

Anti-inflammatory Effects: Many natural glycosides exhibit anti-inflammatory properties, a potential avenue for future research on this compound.

Currently, there are no specific in vitro or in vivo studies with quantitative data (e.g., IC₅₀ values) for this compound reported in the reviewed literature.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and the conceptual relationship of its potential biological activities.

Conclusion and Future Directions

This compound is a structurally characterized phenylpropanoid glycoside from Juniperus phoenicea. While its isolation and structure have been established, there is a notable lack of publicly available quantitative data regarding its biological activities. Future research should focus on in-depth in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, neuroprotective, and cardiovascular effects. The detailed spectroscopic data from the original isolation paper would be invaluable for the synthesis of this compound and its analogs for further pharmacological evaluation. The development of a synthetic route would enable a more thorough investigation of its mechanism of action and potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Junipediol B 8-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Junipediol B 8-O-glucoside is a naturally occurring lignan (B3055560) glucoside found in certain plant species, including those of the Juniperus genus. Lignans (B1203133) and their glycosides are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation of pure this compound is essential for detailed pharmacological studies, drug discovery, and development. This protocol outlines a comprehensive procedure for its extraction and purification from a plant matrix.

Data Presentation

As specific experimental data for the isolation of this compound is not available, the following tables provide an illustrative example of how to present quantitative data during the purification process. Researchers should replace the placeholder values with their experimental results.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Fraction Weight (g) | Yield (%) |

| Crude Methanolic Extract | 1000 (Dried Plant Material) | 150 | 15.0 |

| Ethyl Acetate (B1210297) Fraction | 150 (Crude Extract) | 30 | 20.0 |

| n-Butanol Fraction | 150 (Crude Extract) | 45 | 30.0 |

Table 2: Column Chromatography Purification

| Chromatography Step | Starting Fraction (g) | Eluted Fraction (mg) | Purity (by HPLC, %) |

| Silica (B1680970) Gel Column | 30 (Ethyl Acetate Fraction) | 500 | 60 |

| Macroporous Resin Column | 500 | 200 | 85 |

| Preparative HPLC | 200 | 50 | >98 |

Experimental Protocols

Plant Material Collection and Preparation

-

Collect fresh plant material (e.g., needles, twigs, or roots) from a Juniperus species known to contain this compound.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (1 kg) with 80% aqueous methanol (B129727) (5 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanolic extract.

Solvent Partitioning

-

Suspend the crude methanolic extract in distilled water (1 L).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

-

Extract three times with an equal volume of n-hexane to remove nonpolar compounds like fats and chlorophylls. Discard the n-hexane fractions.

-

Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

-

Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. Combine the n-butanol fractions.

-

-

Concentrate the ethyl acetate and n-butanol fractions separately to dryness using a rotary evaporator. The target compound, being a glucoside, is expected to be enriched in the more polar ethyl acetate and n-butanol fractions.

Silica Gel Column Chromatography

-

Prepare a silica gel (200-300 mesh) column packed in a suitable solvent system (e.g., chloroform-methanol gradient).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using thin-layer chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., UV light, anisaldehyde-sulfuric acid spray).

-

Pool the fractions containing the compound of interest based on the TLC analysis and concentrate them.

Macroporous Resin Column Chromatography

-

Activate and pack a macroporous resin column (e.g., AB-8) according to the manufacturer's instructions.

-

Dissolve the partially purified fraction from the silica gel column in an appropriate solvent and load it onto the column.

-

Wash the column with distilled water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

-

Collect and analyze the fractions by TLC or HPLC to identify those containing this compound.

-

Pool the relevant fractions and concentrate them.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Perform final purification using a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Dissolve the enriched fraction in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.

-